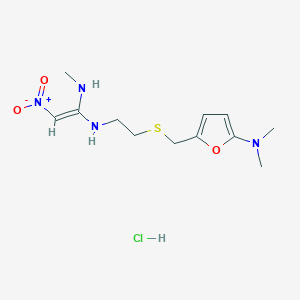

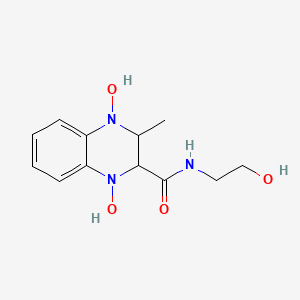

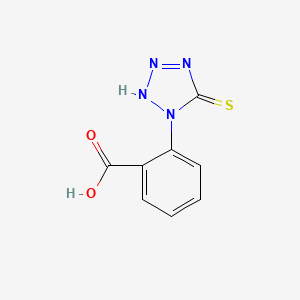

N-DesmethylN-EthylDoxepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of N-DesmethylN-EthylDoxepin involves the N-demethylation of doxepin. This process is mainly catalyzed by the polymorphic enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9 . The synthetic route typically involves the use of human liver microsomes and chemical inhibitors to facilitate the N-demethylation process . Industrial production methods may involve the use of recombinant human cytochrome P450 enzymes to achieve the desired demethylation.

Chemical Reactions Analysis

N-DesmethylN-EthylDoxepin undergoes various types of chemical reactions, including:

Oxidation: This reaction is mediated mainly by the enzyme CYP2D6.

Reduction: While specific reduction reactions are less common, the compound can undergo reduction under certain conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atom.

Common reagents used in these reactions include cytochrome P450 enzymes, chemical inhibitors like tranylcypromine, and solvents such as methyl alcohol . Major products formed from these reactions include hydroxylated metabolites and glucuronide conjugates .

Scientific Research Applications

N-DesmethylN-EthylDoxepin has several scientific research applications:

Mechanism of Action

N-DesmethylN-EthylDoxepin exerts its effects primarily by inhibiting the reuptake of norepinephrine and serotonin . It is much more potent and selective as a norepinephrine reuptake inhibitor compared to doxepin . The compound interacts with neurotransmitter transporters and receptors, modulating their activity and leading to increased levels of norepinephrine and serotonin in the synaptic cleft . This mechanism is believed to contribute to its antidepressant effects.

Comparison with Similar Compounds

N-DesmethylN-EthylDoxepin is similar to other demethylated metabolites of tricyclic antidepressants, such as desipramine and nortriptyline . it is unique in its higher potency and selectivity as a norepinephrine reuptake inhibitor . Other similar compounds include:

Desipramine: A metabolite of imipramine with similar norepinephrine reuptake inhibition properties.

Nortriptyline: A metabolite of amitriptyline with similar pharmacological effects.

Protriptyline: Another tricyclic antidepressant with similar mechanisms of action.

This compound stands out due to its specific metabolic pathway and its role as a major active metabolite of doxepin .

Properties

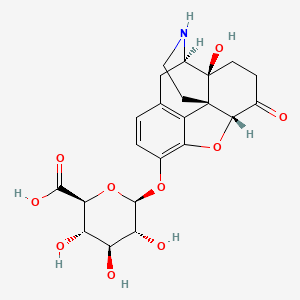

Molecular Formula |

C20H23NO |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[b][1]benzoxepin-5-ylidene)-N-ethyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C20H23NO/c1-3-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22-20-13-7-5-11-18(16)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b16-10+ |

InChI Key |

NMDNHQTYJBZCHQ-MHWRWJLKSA-N |

Isomeric SMILES |

CCN(C)CC/C=C/1\CC2=CC=CC=C2OC3=CC=CC=C13 |

Canonical SMILES |

CCN(C)CCC=C1CC2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)